REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)#[N:5].[Cl-:12].[NH4+:13].C(OC)(C)(C)C>CO>[ClH:12].[N:7]1[CH:8]=[CH:9][N:10]=[CH:11][C:6]=1[C:4]([NH2:13])=[NH:5] |f:0.1,3.4,7.8|
|
Name
|
sodium methoxide
|
Quantity
|
51.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
9.53 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CN=C1
|
Name
|
|
Quantity
|
3800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
572 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 25° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 22 h
|
Duration
|
22 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
forming a solid
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with methyl t-butyl ether (2×1000 mL)
|
Type
|
CUSTOM
|
Details
|
then dried at 40° C./0–10 mmHg for 17 h
|
Duration
|
17 h
|
Reaction Time |
6 h |
Name
|
product
|
Type
|
product
|
Smiles
|
Cl.N1=C(C=NC=C1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1435 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |